molecular formula C10H16N2O5S2 B2588850 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1219844-76-4

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2588850
CAS No.: 1219844-76-4
M. Wt: 308.37
InChI Key: QOTCFFAKSIKPCP-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H16N2O5S2 and its molecular weight is 308.37. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, which are crucial in regulating cellular excitability . The interaction with GIRK channels involves binding to specific sites on the channel proteins, modulating their gating properties and, consequently, the flow of potassium ions across the cell membrane.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating GIRK channel activity, it affects the membrane potential and excitability of neurons and other excitable cells . Additionally, it can alter the expression of genes involved in ion transport and cellular metabolism, leading to changes in cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to GIRK channels, stabilizing their open state and enhancing potassium ion conductance . This binding interaction involves the sulfonamide group forming hydrogen bonds with amino acid residues in the channel protein, while the isoxazole ring and dioxidotetrahydrothiophenyl moiety contribute to hydrophobic interactions that stabilize the binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It may undergo gradual degradation, leading to a decrease in potency. Long-term studies have shown that continuous exposure to this compound can result in sustained modulation of cellular functions, with potential cumulative effects on cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects . At higher doses, it may induce toxicity, manifesting as disruptions in cellular metabolism and ion homeostasis. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes responsible for its biotransformation, including cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. The compound’s influence on metabolic flux and metabolite levels can impact cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective modulation of cellular processes.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5S2/c1-7-10(8(2)17-12-7)19(15,16)11-5-9-3-4-18(13,14)6-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCFFAKSIKPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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